molecular formula C20H17F2NO4S2 B2404384 3,4-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946297-59-2

3,4-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide

Cat. No. B2404384
M. Wt: 437.48
InChI Key: GNXUGVQTARTQOW-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide, also known as compound X, is a novel chemical compound1.


Physical and Chemical Properties
The molecular formula of this compound is C20H17F2NO4S2 and it has a molecular weight of 437.48
1.


Scientific Research Applications

  • Fluorinated Quinolines :

    • Application: Fluorinated quinolines have been used as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine . They also found application in agriculture and as components for liquid crystals .
    • Method: A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
    • Results: Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds, and provide some other unique properties .
  • 3,5-difluoro-2,4,6-trinitroanisole/2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (DFTNAN/CL-20) :

    • Application: This compound is used to design a new melt-cast explosive with the dual advantages of high energy and low sensitivity .
    • Method: Molecular dynamics method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of DFTNAN/CL-20 systems with different mass ratios .
    • Results: The system with mass ratio of 40:60 had the highest binding energy and cohesive energy density, indicating that the system had the best stability . The safety of 40DFTNAN/60 CL-20 was improved on the friction sensitivity decreases by 60%, the impact sensitivity decreases by 8%, and the thermal sensitivity increases from 228.81 to 248.96 °C .
  • Fluorinated Quinolines :

    • Application: Fluorinated quinolines have been used as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine . They also found application in agriculture and as components for liquid crystals .
    • Method: A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
    • Results: Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds, and provide some other unique properties .
  • 3,5-difluoro-2,4,6-trinitroanisole/2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (DFTNAN/CL-20) :

    • Application: This compound is used to design a new melt-cast explosive with the dual advantages of high energy and low sensitivity .
    • Method: Molecular dynamics method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of DFTNAN/CL-20 systems with different mass ratios .
    • Results: The system with mass ratio of 40:60 had the highest binding energy and cohesive energy density, indicating that the system had the best stability . The safety of 40DFTNAN/60 CL-20 was improved on the friction sensitivity decreases by 60%, the impact sensitivity decreases by 8%, and the thermal sensitivity increases from 228.81 to 248.96 °C .

properties

IUPAC Name

3,4-difluoro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO4S2/c1-27-14-5-7-15(8-6-14)29(25,26)19(18-3-2-10-28-18)12-23-20(24)13-4-9-16(21)17(22)11-13/h2-11,19H,12H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXUGVQTARTQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

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